N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pyridine-4-carboxamide
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Overview
Description
N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a quinazolinone core and a pyridine carboxamide moiety, makes it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which acts as a green solvent . This reaction conforms to the principles of green chemistry, minimizing the use of hazardous chemicals and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and combinatorial libraries.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting signaling pathways critical for cancer cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides: These compounds share a similar core structure but differ in their substituents and biological activities.
2-sulfanylidene-1,3-thiazolidin-4-one derivatives: These derivatives are known for their pharmacological properties and are used in the design of biologically active compounds.
Uniqueness
N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pyridine-4-carboxamide is unique due to its specific combination of a quinazolinone core and a pyridine carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-12(9-5-7-15-8-6-9)17-18-13(20)10-3-1-2-4-11(10)16-14(18)21/h1-8H,(H,16,21)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUHQGWFXGGDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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